molecular formula C5H7BrN2O B2504494 (4-bromo-1-methyl-1H-imidazol-5-yl)methanol CAS No. 141524-73-4

(4-bromo-1-methyl-1H-imidazol-5-yl)methanol

Cat. No. B2504494
CAS RN: 141524-73-4
M. Wt: 191.028
InChI Key: JEUAGCKNJFHLKC-UHFFFAOYSA-N
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Description

“(4-bromo-1-methyl-1H-imidazol-5-yl)methanol” is a chemical compound with the CAS Number: 141524-73-4 . It has a molecular weight of 191.03 . The IUPAC name for this compound is the same as the common name . The InChI code for this compound is 1S/C5H7BrN2O/c1-8-3-7-5 (6)4 (8)2-9/h3,9H,2H2,1H3 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C5H7BrN2O/c1-8-3-7-5 (6)4 (8)2-9/h3,9H,2H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available literature, imidazole compounds are known to be key components in a variety of functional molecules and have a broad range of chemical and biological properties .

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Imidazole Derivatives : Imidazole derivatives, such as (1-methyl-1H-imidazol-2-yl) methanol, are synthesized through reactions involving carbonyl compounds and organometallic reagents or sodium borohydride. These compounds can convert into carbonyl compounds via corresponding quaternary salts (Ohta et al., 1987).
  • Routes to Substituted Imidazoles : Improved synthesis routes for di(imidazol-4-yl)methanol derivatives demonstrate the feasibility of producing various imidazole compounds, although certain specific substitutions, like methylation, have been challenging (Katritzky et al., 1989).

Application in Coordination Chemistry

  • Copper(II) Complexes : Ethylation of imidazole-4-acetate methyl ester leads to compounds that can form coordination complexes with copper(II), demonstrating potential applications in coordination chemistry (Banerjee et al., 2013).

Application in Organic Synthesis

  • Preparation of Biomimetic Chelating Ligands : Compounds like (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol serve as precursors for biomimetic chelating ligands, indicating their utility in synthetic organic chemistry (Gaynor et al., 2023).

Application in Crystallography

  • Crystalline Structures Study : The crystalline structures of imidazole derivatives like 4-bromo-2-methoxy-1-methyl-5-nitroimidazole have been studied, providing insights into the solid-state geometries of such compounds (Chauvière et al., 1995).

Application in Medicinal Chemistry

  • Selective COX-2 Inhibitors : Synthesis of compounds like (1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl) methanol as selective COX-2 inhibitors, highlights the potential application in developing new pharmaceuticals (Tabatabai et al., 2012).

Application in Polymer Science

  • Synthesis of Double Hydrophilic Block Copolymers : The synthesis of imidazolium-based ionic liquid monomers and their subsequent use in creating double hydrophilic block copolymers demonstrates an application in polymer science (Vijayakrishna et al., 2008).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H303, H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(5-bromo-3-methylimidazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O/c1-8-3-7-5(6)4(8)2-9/h3,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUAGCKNJFHLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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